Clofibride

Descripción

Propiedades

IUPAC Name |

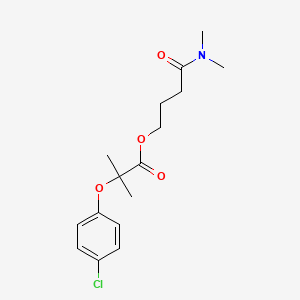

[4-(dimethylamino)-4-oxobutyl] 2-(4-chlorophenoxy)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClNO4/c1-16(2,22-13-9-7-12(17)8-10-13)15(20)21-11-5-6-14(19)18(3)4/h7-10H,5-6,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXQGFLBVUNUQIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OCCCC(=O)N(C)C)OC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022841 | |

| Record name | Clofibride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26717-47-5 | |

| Record name | Clofibride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26717-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clofibride [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026717475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clofibride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13849 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clofibride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clofibride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOFIBRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S9SLS3L93 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Clofibride mechanism of action in vitro

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Clofibride

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound, a member of the fibrate class of drugs, primarily exerts its lipid-lowering effects through the activation of the nuclear receptor, Peroxisome Proliferator-Activated Receptor Alpha (PPARα). This guide delineates the core in vitro mechanism of action of this compound, detailing the downstream molecular and cellular consequences of PPARα activation. Key in vitro effects include the enhancement of lipoprotein lipase activity, increased fatty acid oxidation, inhibition of lipid synthesis, and modulation of lipolysis. This document provides a technical overview of these mechanisms, supported by quantitative data from seminal studies, detailed experimental protocols for key assays, and visual diagrams of the relevant signaling pathways and workflows.

Core Mechanism: Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation

The principal in vitro mechanism of this compound and its active metabolite, clofibric acid, is the binding to and activation of PPARα, a ligand-activated transcription factor crucial for the regulation of lipid metabolism.[1][2] Upon activation, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[3] This binding event initiates the transcription of numerous genes involved in fatty acid transport, oxidation, and lipoprotein metabolism, leading to the drug's therapeutic effects on lipid profiles.[1][4]

Signaling Pathway: PPARα Activation

Caption: this compound activates PPARα, leading to heterodimerization with RXR and gene transcription.

Experimental Protocol: PPARα Transactivation Assay

This protocol describes a cell-based reporter gene assay to quantify the activation of PPARα by a test compound like clofibric acid.

-

Cell Culture:

-

Culture HEK293T or COS-1 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Plate cells at a density of 1 x 10⁴ to 3 x 10⁴ cells/well in a 96-well plate and incubate for 24 hours.

-

-

Transfection:

-

Prepare a transfection mixture containing:

-

A PPARα expression plasmid (e.g., containing a chimeric human PPARα-Gal4 receptor).

-

A reporter plasmid containing a luciferase gene under the control of a PPAR-responsive promoter (e.g., pGL4.35 with 9× Gal4 UAS).

-

A control plasmid for normalization (e.g., phRL-TK expressing Renilla luciferase).

-

-

Transfect the cells using a suitable reagent (e.g., FuGENE HD) according to the manufacturer's instructions.

-

-

Compound Treatment:

-

After 24 hours of transfection, replace the medium with serum-free DMEM containing the test compound (e.g., clofibric acid at various concentrations) or vehicle control (e.g., 0.1% DMSO).

-

Include a known PPARα agonist (e.g., WY-14643, bezafibrate) as a positive control.

-

-

Luciferase Assay:

-

Incubate the cells with the compounds for 24 hours.

-

Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency.

-

Calculate the fold induction of PPARα activity by dividing the normalized luciferase activity of the compound-treated cells by that of the vehicle-treated cells.

-

Downstream Effects on Lipid Metabolism

Activation of PPARα by this compound orchestrates a series of downstream events that collectively contribute to its lipid-modulating effects. These include enhancing the catabolism of triglyceride-rich lipoproteins, increasing the breakdown of fatty acids for energy, and inhibiting the synthesis of new lipids.

Increased Lipoprotein Lipase (LPL) Activity

This compound enhances the expression of LPL, a key enzyme that hydrolyzes triglycerides within circulating chylomicrons and very-low-density lipoproteins (VLDL), thereby facilitating the clearance of triglycerides from the plasma.

Table 1: Effect of Clofibrate on Lipoprotein Lipase (LPL) Activity

| Tissue/Sample Type | Treatment | % Change in LPL Activity | Species | Reference |

|---|---|---|---|---|

| Adipose Tissue (Extractable) | Clofibrate (2 g/day , 1 week) | +103% (from 88 to 179 nmol FFA/10⁶ cells/h) | Human | |

| Adipose Tissue (Heparin-Releasable) | Clofibrate (2 g/day , 1 week) | +91% (from 95 to 181 nmol FFA/10⁶ cells/h) | Human | |

| Skeletal Muscle Tissue | Clofibrate (1 month) | +50% (average) | Human |

| Post-heparin Plasma | Clofibrate (1-1.5 g/week ) | Increased to normal levels | Human | |

Caption: Workflow for a fluorometric lipoprotein lipase (LPL) activity assay.

This protocol is a generalized fluorometric method for measuring LPL activity.

-

Reagent Preparation:

-

Prepare an LPL Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 0.15 M NaCl, 1.5% fatty acid-free BSA).

-

Prepare LPL enzyme standards by serially diluting a stock solution of purified LPL in the Assay Buffer to generate a standard curve (e.g., 0-250 mUnits/mL).

-

Prepare a working solution of a fluorometric LPL substrate (e.g., EnzChek lipase substrate) in the Assay Buffer.

-

-

Assay Procedure:

-

Add samples (e.g., cell lysates, diluted plasma) and LPL standards to a black 96-well microplate in duplicate.

-

Initiate the reaction by adding the LPL substrate solution to all wells.

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

-

Data Acquisition:

-

Measure the fluorescence intensity in a kinetic mode for at least 60 minutes, with readings every 5-10 minutes. Use an excitation wavelength of ~482-485 nm and an emission wavelength of ~515-525 nm.

-

-

Data Analysis:

-

For each sample and standard, determine the rate of reaction (change in fluorescence over time) from the linear portion of the kinetic curve.

-

Subtract the rate of the blank (no LPL) from all readings.

-

Plot the reaction rates of the LPL standards against their concentrations to generate a standard curve.

-

Determine the LPL activity in the unknown samples by interpolating their reaction rates from the standard curve.

-

Inhibition of Lipid Synthesis

Clofibrate has been shown to inhibit the synthesis of lipids, including a more pronounced effect on the synthesis of sterols (cholesterol) compared to fatty acids and glycerides. It can decrease cholesterol synthesis from acetate, suggesting an inhibitory action at a step prior to mevalonate formation.

Table 2: Effect of Clofibrate on In Vitro Lipid Synthesis

| Tissue/Cell Type | Labeled Precursor | Effect of Clofibrate | Key Finding | Species | Reference |

|---|---|---|---|---|---|

| Human Skin | [1-¹⁴C]acetate or [U-¹⁴C]glucose | Inhibition | Sterol synthesis was more inhibited than fatty acid synthesis. | Human | |

| Rat Liver | [1-¹⁴C]acetate | Inhibition | Demonstrated inhibitory effect on lipid synthesis. | Rat | |

| Rat Hepatocytes | [¹⁴C]acetate | Decreased | Inhibited cholesterol synthesis from acetate. | Rat |

| Rat Hepatocytes | [³H]mevalonate | No effect | Did not affect cholesterol synthesis from mevalonate. | Rat | |

Caption: Workflow for measuring cholesterol synthesis using a radiolabeled precursor.

This protocol is based on measuring the incorporation of a radiolabeled precursor into newly synthesized cholesterol.

-

Cell Culture and Treatment:

-

Culture primary hepatocytes or a relevant cell line in a suitable medium.

-

Treat the cells with various concentrations of clofibrate or vehicle control for a predetermined period (e.g., 74 hours).

-

-

Radiolabeling:

-

Add a radiolabeled cholesterol precursor, such as [¹⁴C]acetate or [³H]water, to the culture medium.

-

Incubate the cells for a further 4 hours to allow for the incorporation of the label into newly synthesized lipids.

-

-

Lipid Extraction:

-

Wash the cells with phosphate-buffered saline (PBS) to remove unincorporated radiolabel.

-

Lyse the cells and extract the total lipids using a standard method, such as the Folch procedure (chloroform:methanol).

-

-

Cholesterol Separation and Quantification:

-

Separate the cholesterol from other lipid classes using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Scrape the cholesterol band (if using TLC) or collect the corresponding fraction (if using HPLC).

-

Quantify the amount of radioactivity incorporated into the cholesterol fraction using a liquid scintillation counter.

-

-

Data Analysis:

-

Normalize the radioactivity counts to the total protein content of the cell lysate.

-

Compare the normalized counts in the clofibrate-treated samples to the vehicle control to determine the percentage inhibition of cholesterol synthesis.

-

Increased Fatty Acid Oxidation

By activating PPARα, clofibrate upregulates the expression of genes encoding enzymes involved in mitochondrial and peroxisomal fatty acid β-oxidation, such as Carnitine Palmitoyltransferase I (CPT I). This leads to an increased rate of fatty acid catabolism.

Table 3: Effect of Clofibrate on In Vitro Fatty Acid Oxidation

| Cell/Tissue Type | Substrate | Effect of Clofibrate | Key Finding | Species | Reference |

|---|---|---|---|---|---|

| Developing Kidney Mitochondria | [1-¹⁴C]-oleic acid (C18:1) | Significant Stimulation (p < 0.001) | CPT I mRNA and activity were increased. | Pig | |

| Developing Kidney Mitochondria | [1-¹⁴C]-erucic acid (C22:1) | Significant Stimulation (p < 0.001) | Mitochondrial oxidation was significantly increased. | Pig |

| Patient Fibroblasts (VLCAD deficiency) | N/A | Normalization of FAO | Increased residual enzyme activity. | Human | |

Caption: Workflow for measuring fatty acid oxidation via radiolabeled CO₂ production.

This protocol measures the rate of oxidation of a radiolabeled fatty acid to CO₂ and acid-soluble metabolites.

-

Cell Culture and Treatment:

-

Culture cells (e.g., fibroblasts, hepatocytes) in appropriate media.

-

Pre-treat cells with clofibrate or vehicle control for a specified duration to induce gene expression changes.

-

-

Oxidation Reaction:

-

Harvest and resuspend the cells in an incubation buffer.

-

Add the radiolabeled fatty acid substrate (e.g., [1-¹⁴C]-oleic acid complexed to BSA) to the cell suspension in sealed flasks. Each flask should have a center well containing a piece of filter paper soaked in a CO₂ trapping agent (e.g., NaOH or hyamine hydroxide).

-

Incubate the flasks at 37°C with gentle shaking for 1-2 hours.

-

-

Stopping the Reaction and Trapping CO₂:

-

Stop the reaction by injecting an acid (e.g., perchloric acid) into the cell suspension, which also releases the dissolved ¹⁴CO₂ from the medium.

-

Allow the flasks to sit for an additional 60 minutes to ensure complete trapping of the ¹⁴CO₂ by the filter paper.

-

-

Quantification:

-

Remove the filter paper and place it in a scintillation vial with a scintillation cocktail to count the trapped ¹⁴CO₂.

-

Centrifuge the acidified cell suspension. Collect the supernatant, which contains the acid-soluble metabolites (incomplete oxidation products). Measure the radioactivity in an aliquot of the supernatant.

-

The sum of radioactivity in the CO₂ and the acid-soluble fraction represents the total fatty acid oxidation rate.

-

-

Data Analysis:

-

Calculate the rate of oxidation (e.g., in nmol of substrate oxidized/hour/mg of protein).

-

Compare the rates between clofibrate-treated and control cells.

-

Modulation of Lipolysis

In vitro studies on rat adipocytes have shown that this compound directly affects lipolysis, the breakdown of stored triglycerides into glycerol and free fatty acids. It reduces basal lipolysis and significantly curtails hormone-stimulated lipolysis.

Table 4: Effect of Clofibrate on In Vitro Lipolysis in Rat Adipocytes

| Condition | Treatment | Effect on Glycerol Release | Significance | Reference |

|---|---|---|---|---|

| Basal | Clofibrate (2 mg/2 mL) | Reduction in lipolysis | p < 0.05 |

| Stimulated | Epinephrine (10 µg/mL) + Clofibrate (2 mg/2 mL) | Strong limitation of stimulation | p < 0.01 | |

This protocol is based on the methods used to study the effects of this compound on rat adipocytes.

-

Adipocyte Isolation:

-

Isolate adipocytes from the epididymal fat pads of rats using collagenase digestion.

-

Wash and resuspend the isolated adipocytes in a suitable buffer (e.g., Krebs-Ringer bicarbonate with albumin).

-

-

Incubation:

-

Aliquot the adipocyte suspension into incubation vials.

-

Add clofibrate (e.g., 2 mg per 100 mg of adipocytes in 2 mL medium) and/or hormones (e.g., epinephrine 10 µg/mL; insulin 10⁻³ U/mL) to the respective vials.

-

Include control groups for basal lipolysis (no additions) and stimulated lipolysis (hormone only).

-

Incubate the vials at 37°C for 90 minutes with gentle shaking.

-

-

Glycerol Measurement:

-

At the end of the incubation, stop the reaction by placing the vials on ice.

-

Collect an aliquot of the infranatant (the aqueous layer below the floating adipocytes).

-

Measure the concentration of glycerol in the infranatant using a commercially available enzymatic assay kit. Glycerol release is a direct indicator of lipolysis.

-

-

Data Analysis:

-

Express the results as micromoles of glycerol released per 90 minutes per 100 mg of total lipids.

-

Use statistical tests (e.g., t-test) to compare the glycerol release between the different treatment groups (control, clofibrate, epinephrine, epinephrine + clofibrate).

-

Conclusion

The in vitro mechanism of action of this compound is centered on its function as a PPARα agonist. This primary action triggers a cascade of transcriptional changes that favorably modulate lipid metabolism. In vitro assay systems demonstrate that this compound effectively increases LPL-mediated triglyceride clearance, enhances cellular fatty acid oxidation, inhibits the de novo synthesis of cholesterol, and directly reduces basal and stimulated lipolysis in adipocytes. The experimental protocols and data presented in this guide provide a comprehensive framework for understanding and investigating the multifaceted in vitro effects of this compound and other fibrate drugs.

References

- 1. What is the mechanism of Clofibrate? [synapse.patsnap.com]

- 2. Peroxisome Proliferator Activator α Agonist Clofibrate Induces Pexophagy in Coconut Oil-Based High-Fat Diet-Fed Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Effects of the lipid regulating drug clofibric acid on PPARα-regulated gene transcript levels in common carp (Cyprinus carpio) at pharmacological and environmental exposure levels - PMC [pmc.ncbi.nlm.nih.gov]

Clofibride: A Technical Guide to Cellular Uptake and Subcellular Localization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clofibride, a lipid-lowering agent, exerts its primary effects through its active metabolite, clofibric acid. Understanding the cellular uptake and subcellular distribution of this compound is critical for elucidating its mechanisms of action and potential off-target effects. This technical guide provides a comprehensive overview of the current knowledge regarding this compound's journey into the cell and its localization within various organelles. The document details the proposed transport mechanisms, summarizes key quantitative data, and provides standardized experimental protocols for studying these processes. Furthermore, signaling pathways influenced by this compound are illustrated to provide a deeper context for its cellular activity.

Introduction

Clofibrate was a widely prescribed medication for the treatment of hyperlipidemia. It is a prodrug that is rapidly hydrolyzed in the body to its active form, clofibric acid. The primary mechanism of action of clofibric acid is the activation of the peroxisome proliferator-activated receptor alpha (PPAR-α), a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism. Activation of PPAR-α leads to a cascade of downstream events, including increased fatty acid oxidation and reduced triglyceride levels. While the systemic effects of clofibrate are well-documented, a detailed understanding of its cellular pharmacokinetics, specifically its entry into cells and subsequent localization to various subcellular compartments, is essential for a complete picture of its biological activity and potential toxicity.

Cellular Uptake of Clofibric Acid

The precise mechanisms governing the entry of clofibric acid into cells are not fully elucidated; however, several pathways have been proposed.

2.1. Passive Diffusion

As a small lipophilic molecule, it is plausible that clofibric acid can cross the plasma membrane via passive diffusion, driven by a concentration gradient.

2.2. Protein-Mediated Transport

Evidence suggests that carrier-mediated transport systems may also be involved in the cellular uptake of clofibric acid. While direct transport has not been definitively demonstrated for clofibric acid, related fibrates have been shown to interact with various transporters.

-

Fatty Acid Binding Proteins (FABPs): Clofibric acid has been shown to induce the expression of liver-type fatty acid binding protein (L-FABP). While it is not confirmed that clofibric acid is a direct substrate for FABPs, their induction could facilitate the intracellular trafficking of fatty acids and potentially clofibric acid itself.

-

Organic Anion Transporters (OATs) and Organic Anion Transporting Polypeptides (OATPs): Studies have investigated the interaction of fibrates with these transporter families. However, research indicates that clofibrate and clofibric acid do not significantly inhibit OATP1B1, suggesting it is not a primary uptake transporter for these compounds. The role of other OATs and OATPs in clofibric acid transport remains to be fully explored.

Subcellular Localization of this compound and its Metabolites

Following cellular uptake, clofibric acid and its metabolites are distributed to various subcellular compartments where they exert their biological effects.

3.1. Peroxisomes

A well-established effect of clofibrate is the proliferation of peroxisomes, particularly in hepatocytes. This is a direct consequence of PPAR-α activation, which upregulates the expression of genes involved in peroxisome biogenesis and fatty acid β-oxidation.

3.2. Mitochondria

Mitochondria are also significant targets of clofibrate. Studies have shown that clofibrate can impact mitochondrial function in several ways, including:

-

Alterations in Mitochondrial Biogenesis: Clofibrate has been observed to affect the biogenesis of liver mitochondria.

-

Induction of Mitochondrial Enzymes: The drug can increase the activity of mitochondrial enzymes such as carnitine acetyltransferase.

-

Mitochondrial Damage and Oxidative Stress: At higher concentrations (greater than 0.3 mM), clofibrate has been shown to collapse the mitochondrial membrane potential and increase the production of reactive oxygen species (ROS), leading to oxidative stress and potential apoptosis.

3.3. Nucleus

As the primary target of clofibric acid is the nuclear receptor PPAR-α, a significant portion of the compound is expected to localize to the nucleus to facilitate receptor activation and subsequent gene transcription.

3.4. Golgi Apparatus

Emerging evidence suggests that clofibrate may also affect the Golgi apparatus. Some studies indicate that clofibrate can disrupt the morphology and function of the Golgi complex, potentially leading to Golgi stress. However, the direct localization of clofibrate to the Golgi has not been quantified.

Quantitative Data

The following tables summarize the available quantitative data on the effects of clofibrate on various cellular parameters.

Table 1: Effect of Clofibrate on Peroxisome Proliferation and Enzyme Activity

| Parameter | Cell/Tissue Type | Clofibrate Concentration/Dose | Fold Increase (vs. Control) | Reference |

| Peroxisomal Volume | Human Liver (in a patient with a peroxisomal disease) | 1.5 g/day (for 2 years) | 5 | |

| Peroxisomal β-oxidation | Primary Rat Hepatocytes | 10-300 µM | ~10 | |

| Acyl-CoA Oxidase Activity | Primary Rat Hepatocytes | 100 µM | Not specified, but significant induction | |

| Cyanide-Insensitive Palmitoyl-CoA Oxidation | Rat Intestinal Mucosa | Diet containing clofibric acid | Significant increase |

Table 2: Effect of Clofibrate on Mitochondrial Parameters

| Parameter | Cell/Tissue Type | Clofibrate Concentration | Effect | Reference |

| Mitochondrial Membrane Potential (ΔΨm) | Mouse Liver Cells & Isolated Mitochondria | > 0.3 mM | Rapid collapse | |

| Carnitine Acetyltransferase Activity (Mitochondrial) | Rat Liver | Not specified | > 70-fold increase | |

| Desmin Content | Rat Myocardiocytes | 0.1 mM | 42.1% decrease | |

| Vimentin Content | Rat Myocardiocytes | 0.1 mM | 26.3% decrease |

Experimental Protocols

5.1. In Vitro Cellular Uptake Assay

This protocol describes a general method for quantifying the uptake of radiolabeled or fluorescently tagged clofibric acid into cultured cells.

-

Cell Culture: Plate hepatocytes or other relevant cell lines in 6-well plates and grow to 80-90% confluency.

-

Preparation of Dosing Solution: Prepare a stock solution of radiolabeled ([14C] or [3H]) or fluorescently labeled clofibric acid in a suitable solvent (e.g., DMSO). Dilute the stock solution in serum-free culture medium to the desired final concentrations.

-

Uptake Experiment:

-

Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

-

Add 1 mL of the dosing solution to each well and incubate at 37°C for various time points (e.g., 1, 5, 15, 30, and 60 minutes).

-

To terminate the uptake, aspirate the dosing solution and rapidly wash the cells three times with ice-cold PBS.

-

-

Cell Lysis and Quantification:

-

Lyse the cells by adding 0.5 mL of 0.1 M NaOH or a suitable lysis buffer.

-

Investigating the Structural Activity Relationship of Clofibride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clofibride, a member of the fibrate class of drugs, has historically been utilized as a lipid-lowering agent. Its therapeutic effects are primarily mediated through the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism. This compound itself is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, clofibric acid. The structural features of clofibric acid are crucial for its interaction with and activation of PPARα, making the study of its structural activity relationship (SAR) a key area of interest for the development of novel, more potent, and selective hypolipidemic agents. This guide provides an in-depth analysis of the SAR of this compound, detailing its mechanism of action, the impact of structural modifications on its biological activity, and the experimental protocols used for its evaluation.

Core Concepts: The Structural Basis of this compound's Activity

The fundamental structure of clofibric acid, the active form of this compound, consists of three key pharmacophoric elements that are essential for its biological activity:

-

An acidic head group: The carboxylic acid moiety is critical for the molecule's interaction with the ligand-binding domain (LBD) of PPARα. This acidic group forms key hydrogen bonds with amino acid residues within the receptor's binding pocket, anchoring the ligand in place.

-

A central linking group: An isobutyric acid scaffold provides a specific spatial arrangement for the other functional groups.

-

A lipophilic tail: The 4-chlorophenoxy group occupies a hydrophobic pocket within the PPARα LBD, contributing to the overall binding affinity.

The interplay of these three components dictates the potency and efficacy of clofibric acid as a PPARα agonist. Modifications to any of these regions can significantly alter the compound's activity, providing a basis for the design of new analogs with improved pharmacological profiles.

Quantitative Structure-Activity Relationship Data

The following table summarizes the quantitative data on the PPARα activation by clofibric acid and its analogs, compiled from various studies. The data is primarily presented as EC50 values, which represent the concentration of the compound that elicits 50% of the maximal response in a given assay.

| Compound | Modification | PPARα Activation (EC50, µM) | Reference |

| Clofibric Acid | Parent Compound | ~30-100 | |

| Fenofibric Acid | Addition of a benzoyl group to the phenyl ring | 9.47 | |

| Bezafibrate | N-substituted phenoxyisobutyric acid derivative | 30.4 | |

| GL479 | Diazenyl function spaced by a three-atom linker from clofibric acid | 0.6 | |

| Naphthyl derivative of clofibric acid | Replacement of the chlorophenyl ring with a naphthyl group | Showed good activation (specific EC50 not provided) | |

| Quinolin derivative of clofibric acid | Replacement of the chlorophenyl ring with a quinolin group | Showed good activation (specific EC50 not provided) |

Note: The EC50 values can vary depending on the specific cell line and assay conditions used.

Experimental Protocols

PPARα Transactivation Assay (Luciferase Reporter Gene Assay)

This assay is a common method to determine the functional activity of a compound as a PPARα agonist.

Principle: This cell-based assay utilizes a reporter gene, typically luciferase, under the control of a promoter containing peroxisome proliferator response elements (PPREs). Cells are co-transfected with a plasmid expressing PPARα and the PPRE-luciferase reporter plasmid. If the test compound activates PPARα, the receptor-ligand complex binds to the PPREs and drives the expression of the luciferase gene. The resulting luminescence is measured and is proportional to the level of PPARα activation.

Methodology:

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293, COS-7, or HepG2) is cultured under standard conditions. The cells are then co-transfected with an expression vector for human or rat PPARα and a reporter plasmid containing multiple copies of a PPRE upstream of a luciferase gene. A plasmid expressing a control reporter, such as Renilla luciferase, is often co-transfected to normalize for transfection efficiency.

-

Compound Treatment: After an incubation period to allow for gene expression (typically 24 hours), the cells are treated with various concentrations of the test compound (e-g., clofibric acid or its analogs). A known PPARα agonist (e.g., GW7647) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.

-

Lysis and Luminescence Measurement: Following compound incubation (typically 18-24 hours), the cells are lysed, and the luciferase substrate is added. The resulting luminescence is measured using a luminometer. The Renilla luciferase activity is also measured for normalization.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The fold activation is calculated relative to the vehicle control. The EC50 value is determined by plotting the fold activation against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

PPARα Competitive Binding Assay

This assay is used to determine the binding affinity of a compound to the PPARα ligand-binding domain (LBD).

Principle: This assay measures the ability of a test compound to compete with a radiolabeled or fluorescently labeled known PPARα ligand for binding to the purified PPARα LBD. The decrease in the signal from the labeled ligand is proportional to the binding affinity of the test compound.

Methodology:

-

Reagents: Purified recombinant PPARα LBD, a high-affinity radiolabeled ([³H]) or fluorescently labeled PPARα ligand (the "tracer"), and the unlabeled test compounds are required.

-

Incubation: The PPARα LBD is incubated with a fixed concentration of the labeled ligand in the presence of increasing concentrations of the unlabeled test compound. The incubation is carried out in a suitable buffer system until equilibrium is reached.

-

Separation of Bound and Free Ligand: The bound ligand-receptor complexes are separated from the free unbound ligand. This can be achieved through various methods, such as filtration through a glass fiber filter (for radioligands) or by using techniques like scintillation proximity assay (SPA) or fluorescence polarization (FP).

-

Signal Detection: The amount of bound labeled ligand is quantified. For radioligands, this is done using a scintillation counter. For fluorescent ligands, the fluorescence polarization is measured.

-

Data Analysis: The data are plotted as the percentage of specific binding of the labeled ligand versus the log of the concentration of the unlabeled test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand) is determined from the resulting competition curve. The equilibrium dissociation constant (Ki) of the test compound can then be calculated using the Cheng-Prusoff equation.

Visualizations

Caption: Experimental workflows for PPARα activity assessment.

The Pharmacokinetic and Metabolic Journey of Clofibride in Preclinical Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of clofibride in commonly used animal models. This compound, a hypolipidemic agent, undergoes significant metabolic transformation to exert its therapeutic effects. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical species is crucial for the development of safe and effective fibrate-class drugs. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways to serve as a valuable resource for researchers in the field.

Quantitative Pharmacokinetics of this compound's Active Metabolite

This compound is a prodrug that is rapidly and extensively hydrolyzed in the body to its pharmacologically active metabolite, clofibric acid (p-chlorophenoxyisobutyric acid or CPIB). Therefore, the pharmacokinetic parameters of CPIB are of primary interest. The following tables summarize the available quantitative data for CPIB in various animal models.

Table 1: Pharmacokinetic Parameters of Clofibric Acid (CPIB) in Rats

| Parameter | Value | Animal Model | Administration Route & Dose | Source |

| Tmax (h) | ~4 | Male Albino Charles River Rats | Single oral dose of 73 mg/kg [14C]clofibrate | |

| Cmax (µg/mL) | 100 - 200 | Male Albino Charles River Rats | Single oral dose of 73 mg/kg [14C]clofibrate | |

| Half-life (t1/2) (h) | ~12 | CD Rat | Not Specified | |

| Urinary Excretion (% of dose in 48h) | 70% (as free or conjugated CPIB) | CD Rat | Oral | |

| Faecal Excretion (% of dose in 48h) | < 2% | CD Rat | Oral |

Table 2: Pharmacokinetic Parameters of Clofibric Acid (CPIB) in Dogs

| Parameter | Value | Animal Model | Administration Route & Dose | Source |

| Half-life (t1/2) (h) | 43 ± 9 | Beagle | Not Specified |

Table 3: Pharmacokinetic Parameters of Clofibric Acid (CPIB) in Monkeys

| Parameter | Value | Animal Model | Administration Route & Dose | Source |

| Half-life (t1/2) (h) | 6 ± 1 | Olive Baboon | Not Specified |

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound pharmacokinetics and metabolism.

Animal Models and Husbandry

-

Species/Strain: Male Albino Charles River Rats

Clofibrate's Impact on Cholesterol Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Clofibrate, a fibric acid derivative, has long been utilized as a hypolipidemic agent. Its primary mechanism of action involves the activation of the peroxisome proliferator-activated receptor alpha (PPAR-α), a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism. Activation of PPAR-α by clofibrate initiates a cascade of genomic and non-genomic effects that collectively alter cholesterol homeostasis. This technical guide provides an in-depth analysis of clofibrate's impact on the cholesterol biosynthesis pathway, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. The evidence indicates that clofibrate's influence extends beyond its well-documented effects on triglyceride metabolism to a more complex regulation of cholesterol synthesis, transport, and catabolism.

Core Mechanism of Action: PPAR-α Activation

Clofibrate's principal molecular target is the Peroxisome Proliferator-Activated Receptor alpha (PPAR-α). As a ligand for this nuclear receptor, clofibrate instigates a conformational change in PPAR-α, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. The activation of PPAR-α by clofibrate leads to a "moderately increased" expression of a suite of genes involved in fatty acid uptake, transport, and β-oxidation. While the primary effect is on fatty acid metabolism, this activation indirectly influences cholesterol biosynthesis and overall lipid homeostasis.

Figure 1: Clofibrate's core mechanism of action via PPAR-α activation.

Impact on Cholesterol Biosynthesis Enzymes

Clofibrate exerts a multi-faceted influence on the enzymatic machinery of the cholesterol biosynthesis pathway. While it is not a direct inhibitor of HMG-CoA reductase in the same manner as statins, evidence suggests an indirect modulatory role. The primary points of intervention appear to be downstream of HMG-CoA reductase.

HMG-CoA Reductase (HMGR)

Studies on the direct effect of clofibrate on HMG-CoA reductase have yielded varied results. Some research indicates that the broader class of fibrates may inhibit cholesterol synthesis, which could involve an effect on HMG-CoA reductase. However, other studies suggest that clofibrate does not directly inhibit this rate-limiting enzyme but rather influences its expression levels through the PPAR-α and SREBP signaling pathways.

Mevalonate Kinase and Mevalonate-5-Pyrophosphate Decarboxylase

More definitive inhibitory effects of clofibrate have been observed at later stages of the mevalonate pathway. Specifically, clofibrate has been shown to inhibit mevalonate-5-pyrophosphate decarboxylase activity in a concentration-dependent manner. The effect on mevalonate kinase appears to be more complex, with some reports suggesting a transient inhibition followed by activation.

Table 1: Quantitative Effects of Clofibrate on Cholesterol Biosynthesis Enzymes

| Enzyme | Organism/System | Clofibrate Concentration | Observed Effect | Citation |

| Acyl-CoA:cholesterol acyltransferase (ACAT) | Male Rat Liver | Diet supplemented | 65% inhibition | |

| Mevalonate-5-pyrophosphate decarboxylase | Chick Brain | 1.25-5.00 mM | Progressive inhibition |

Regulation of Gene Expression in Cholesterol Homeostasis

Beyond direct enzymatic interactions, clofibrate's activation of PPAR-α leads to significant changes in the expression of genes that regulate cholesterol metabolism. This includes genes involved in cholesterol transport and efflux, as well as those

The Influence of Clofibride on Apolipoprotein Gene Expression: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the effects of clofibride, a member of the fibrate class of lipid-lowering agents, on the gene expression of apolipoproteins. It delves into the molecular mechanisms, presents quantitative data from key studies, and outlines the experimental protocols utilized in this area of research.

Core Mechanism of Action: The PPARα Signaling Pathway

This compound and other fibrates exert their primary effects by activating the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that acts as a key regulator of lipid metabolism. The activation of PPARα initiates a cascade of events leading to the modulation of various target genes, including those encoding for apolipoproteins.

The signaling pathway begins with the binding of this compound's active form to PPARα. This ligand-receptor interaction induces a conformational change in PPARα, leading to its heterodimerization with the Retinoid X Receptor (RXR). This PPARα-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event ultimately leads to the up- or down-regulation of gene transcription, thereby altering the synthesis of proteins involved in lipid transport and metabolism.

Figure 1: PPARα signaling pathway activated by this compound.

Quantitative Effects on Apolipoprotein Gene Expression

The impact of this compound and other fibrates on apolipoprotein gene expression has been investigated in various models, revealing species-specific and apolipoprotein-specific effects. The following tables summarize key quantitative findings.

| Organism | Treatment | Apolipoprotein | Tissue | Change in mRNA Expression | Reference |

| Pig | 5 g clofibrate/kg diet for 28 days | ApoA-I | Liver | No significant difference | |

| Pig | 5 g clofibrate/kg diet for 28 days | ApoA-II | Liver | No significant difference | |

| Pig | 5 g clofibrate/kg diet for 28 days | ApoC-III | Liver | No significant difference | |

| Rat | Fenofibrate (dose-dependent) | ApoA-I | Liver | Decrease | |

| Rat | Fenofibrate (dose-dependent) | ApoA-II | Liver | Decrease | |

| Rat | Clofibrate | ApoA-II | Liver | Marginal decrease | |

| Rat | Fenofibrate (dose-dependent) | ApoA-IV | Liver | Decrease | |

| Rat | Fibrates (time- and dose-dependent) | ApoC-II | Liver | Decrease | |

| Rat | Fibrates (time- and dose-dependent) | ApoC-III | Liver | Decrease | |

| Rat | Fibrates | ApoC-I | Liver | No change |

Table 1: Summary of this compound and Fibrate Effects on Apolipoprotein mRNA Expression.

| Organism | Treatment | Apolipoprotein | Sample | Change in Protein Level | Reference |

| Human | Fenofibrate | ApoA-II | Plasma | Increase | |

| Human | Fenofibrate | ApoB | Plasma | Decrease | |

| Human | Fenofibrate | ApoC-I | Plasma | Decrease | |

| Human | Fenofibrate | ApoC-IV | Plasma | Decrease | |

| Human | Fenofibrate | ApoE | Plasma | Decrease |

Table 2: Summary of Fenofibrate Effects on Apolipoprotein Plasma Levels in Humans.

Detailed Experimental Protocols

The following sections provide an overview of the methodologies employed in the cited research to investigate the effects of this compound on apolipoprotein gene expression.

In Vivo Animal Studies

A common approach involves the administration of this compound to animal models, followed by the analysis of tissue-specific gene and protein expression.

Figure 2: General experimental workflow for in vivo studies.

-

Animal Models:

-

Rats: Male Sprague-Dawley or Wistar rats are frequently used.

-

Pigs: Studies have also been conducted in pigs to assess the effects of clofibrate.

-

-

Drug Administration:

-

Dosage: Doses can range from low (e.g., 25 mg/kg/day) to high (e.g., 250-300 mg/kg/day).

-

Route of Administration: this compound is typically administered via intraperitoneal injection or mixed with the diet.

-

Duration: Treatment durations vary from short-term (1-7 days) to longer-term (14-28 days).

-

-

Sample Collection and Preparation:

-

Following the treatment period, animals are euthanized, and tissues of interest, primarily the liver, are collected.

-

Blood samples are also collected for the analysis of plasma apolipoprotein levels.

-

Tissues are processed for RNA and protein extraction using standard molecular biology techniques.

-

-

Gene and Protein Expression Analysis:

-

mRNA Quantification: The levels of specific apolipoprotein mRNAs are measured using techniques such as quantitative real-time PCR (qRT-PCR) or cDNA microarrays.

-

Protein Quantification: Plasma or tissue levels of apolipoproteins are quantified using methods like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or Western blotting.

-

In Vitro Cell Culture Studies

Primary hepatocytes and hepatoma cell lines are valuable tools for dissecting the direct effects of this compound on liver cells, independent of systemic physiological responses.

-

Cell Models:

-

Primary Hepatocytes: Cultures of primary rat and human hepatocytes provide a model that closely mimics the in vivo state.

-

Hepatoma Cell Lines: Human hepatoma cell lines such as HepG2 are also utilized.

-

-

**Treatment

The Historical Development and Discovery of Clofibride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clofibrate, a fibric acid derivative, was one of the pioneering lipid-lowering agents that played a pivotal role in the early understanding and pharmacological management of hyperlipidemia. This technical guide provides a comprehensive overview of the historical development and discovery of Clofibride, from its chemical synthesis to its elucidation as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. The document details key experimental protocols, presents quantitative data from seminal preclinical and clinical studies in structured tables, and visualizes the core signaling pathways and experimental workflows using Graphviz diagrams. While its clinical use has been largely superseded due to adverse effects, the story of this compound offers valuable insights into the evolution of lipid-lowering therapies and the foundational science of nuclear receptor pharmacology.

Introduction: The Dawn of Lipid-Lowering Therapy

The journey of this compound begins in the mid-20th century, a period marked by a burgeoning understanding of the link between elevated serum cholesterol and cardiovascular disease. Initial observations in the 1950s of the cholesterol-lowering effects of certain industrial chemicals spurred the search for therapeutic agents. Researchers at Imperial Chemical Industries (ICI) in the United Kingdom synthesized Clofibrate in the late 1950s, and it was patented in 1958. Initially marketed as Atromid-S in the early 1960s, it represented a significant step forward in the pharmacological management of hyperlipidemia.

Synthesis and Physicochemical Properties

Clofibrate, or ethyl 2-(4-chlorophenoxy)-2-methylpropanoate, is a colorless to pale yellow liquid. Its synthesis is a multi-step process that has been well-documented in the chemical literature.

Experimental Protocol: Synthesis of Clofibrate

A common synthetic route for Clofibrate involves the condensation of p-chlorophenol with acetone and chloroform to produce 2-(4-chlorophenoxy)-2-methylpropanoic acid, which is then esterified with ethanol.

Materials:

-

p-Chlorophenol

-

Acetone

-

Chloroform

-

Sodium hydroxide (or other suitable alkali)

-

Ethanol

-

Sulfuric acid (catalytic amount)

-

N,N-dimethylformamide (DMF)

-

Potassium carbonate

-

Ethyl 2-bromo-2-methylpropanoate

-

Ethyl acetate

-

Saturated brine

-

Anhydrous sodium sulfate

Procedure:

Step 1: Synthesis of 2-(4-chlorophenoxy)-2-methylpropanoic acid

-

A mixture of p-chlorophenol, acetone, and chloroform is reacted in the presence of a strong alkali, such as sodium hydroxide.

-

The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield 2-(4-chlorophenoxy)-2-methylpropanoic acid.

Step 2: Esterification to form Clofibrate

-

The resulting 2-(4-chlorophenoxy)-2-methylpropanoic acid is then esterified with ethanol.

-

A catalytic amount of a strong acid, such as sulfuric acid, is used to facilitate the reaction.

-

The reaction mixture is heated to drive the esterification to completion.

-

The final product, Clofibrate, is then purified.

Alternative Procedure:

-

Dissolve 1 g (7.779 mmol) of 4-chlorophenol and 2.15 g (15.56 mmol) of potassium carbonate in 10 mL of N,N-dimethylformamide (DMF).

-

Stir the mixture for 30 minutes at room temperature.

-

Add 3.4 mL of ethyl 2-bromo-2-methylpropanoate dropwise to the mixture.

-

Heat the reaction mixture to 70°C and maintain for 5 hours.

-

After cooling to room temperature, add 30 mL of water.

-

Extract the aqueous phase three times with 10 mL of ethyl acetate.

-

Wash the combined organic phases three times with 10 mL of saturated brine.

-

Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

-

Purify the residue by column chromatography (eluent: petroleum ether/ethyl acetate = 50/3) to obtain Clofibrate as a white solid (yield: 96%).

Pharmacological Discovery and Mechanism of Action

The primary pharmacological effect of Clofibrate is the reduction of serum lipids, particularly triglycerides. Its mechanism of action, initially unclear, was later elucidated to be primarily mediated through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a crucial role in lipid metabolism.

PPARα Activation

Clofibrate is a prodrug that is rapidly hydrolyzed in the body to its active form, clofibric acid. Clofibric acid acts as a ligand for PPARα. Upon binding, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

dot

Caption: PPARα Signaling Pathway of Clofibrate.

Experimental Protocol: PPARα Transactivation Assay

A common method to assess the activation of PPARα by a compound like Clofibrate is a cell-based transactivation assay.

Principle: This assay utilizes a reporter gene (e.g., luciferase) under the control of a promoter containing PPREs. Cells are co-transfected with a plasmid expressing PPARα and the reporter plasmid. When an agonist like Clofibrate activates PPARα, the resulting complex binds to the PPREs and drives the expression of the reporter gene, leading to a measurable signal (e.g., light emission).

Materials:

-

HEK293T or other suitable cell line

-

Expression plasmid for human or mouse PPARα

-

Reporter plasmid containing a luciferase gene downstream of a PPRE-containing promoter

-

Transfection reagent

-

Cell culture medium and supplements

-

Clofibrate (or clofibric acid)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Culture and Transfection:

-

Culture HEK293T cells in appropriate medium.

-

Co-transfect the cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.

-

-

Compound Treatment:

-

After transfection, seed the cells into 96-well plates.

-

Allow the cells to adhere and recover.

-

Treat the cells with varying concentrations of Clofibrate or a vehicle control.

-

-

Luciferase Assay:

-

After an appropriate incubation period (e.g., 24 hours), lyse the cells.

-

Add the luciferase assay reagent to the cell lysate.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a control (e.g., co-transfected Renilla luciferase or total protein concentration).

-

Plot the fold activation against the log of the Clofibrate concentration to determine the EC50 value.

-

Downstream Effects on Lipid Metabolism

The activation of PPARα by Clofibrate leads to a cascade of downstream effects that collectively lower serum lipid levels:

-

Increased Lipoprotein Lipase (LPL) Activity: PPARα activation upregulates the expression of LPL, an enzyme that hydrolyzes triglycerides in very low-density lipoproteins (VLDLs) and chylomicrons, facilitating their clearance from the circulation.

-

Increased Fatty Acid Oxidation: Clofibrate stimulates the expression of genes involved in

Clofibrate's Off-Target Interactions: An In-depth Technical Guide on Nuclear Receptor Engagement Beyond PPAR-alpha

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clofibrate, a first-generation fibrate drug, is a well-established peroxisome proliferator-activated receptor alpha (PPAR-α) agonist. Its primary clinical application has been the management of hypertriglyceridemia, a function directly linked to its potent activation of PPAR-α and the subsequent regulation of genes involved in lipid metabolism. While the interaction with PPAR-α is the cornerstone of its therapeutic effect, the broader landscape of clofibrate's engagement with other members of the nuclear receptor superfamily remains less defined. Understanding these "off-target" interactions is critical for a comprehensive pharmacological profile, providing insights into potential side effects, drug-drug interactions, and opportunities for repositioning. This technical guide synthesizes the available evidence on the interaction of clofibrate and its active form, clofibric acid, with nuclear receptors other than PPAR-α, presenting quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling pathways.

Liver X Receptor (LXR)

Direct binding of clofibric acid to Liver X Receptors (LXRα and LXRβ) has not been conclusively demonstrated. However, evidence suggests an indirect modulatory role, primarily through the action of related fibrate compounds. One study has shown that while the active acid form of fenofibrate (fenofibric acid) does not act as an LXR antagonist, its ester form does. This finding is significant as clofibrate is administered as an ethyl ester, which is rapidly hydrolyzed to clofibric acid in the body.

Another line of evidence points to an indirect activation of LXRα by clofibrate through the increased production of oxysterols, which are known endogenous LXRα ligands.

Quantitative Data: LXR Interaction

| Compound | Receptor | Assay Type | Metric | Value | Species |

| Fenofibrate (ester) | LXRα | Not specified | Antagonist | - | Not specified |

| Fenofibrate (ester) | LXRβ | Not specified | Antagonist | - | Not specified |

Rev-erb alpha (NR1D1)

Research in rodents has identified the nuclear receptor Rev-erb alpha as a novel target for fibrates. In primary rat hepatocytes, fenofibric acid, a compound structurally similar to clofibric acid, was observed to decrease the mRNA levels of Rev-erb alpha. This interaction is noteworthy as Rev-erb alpha plays a crucial role in regulating circadian rhythm and metabolism.

Thyroid Hormone Receptor (THR)

Studies in pigs have revealed a potential interaction between clofibrate and the thyroid hormone signaling pathway. Treatment with clofibrate resulted in a significant decrease in the hepatic mRNA concentrations of thyroid hormone receptor alpha-1 (THRα1). This was accompanied by lower plasma concentrations of thyroid hormones (T3 and T4), suggesting that clofibrate may interfere with thyroid hormone homeostasis.[1]

Quantitative Data: THR Interaction

| Compound | Receptor Subtype | Effect | Magnitude of Change | Species |

| Clofibrate | Thyroid Hormone Receptor alpha-1 (THRα1) | Decreased mRNA expression | P < 0.05 | Pig |

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of a compound's interaction with nuclear receptors. The following sections outline the general methodologies for two key experimental approaches.

Competitive Ligand Binding Assay

This assay is designed to determine the ability of a test compound (e.g., clofibric acid) to compete with a known radiolabeled or fluorescently labeled ligand for binding to a specific nuclear receptor.

Materials:

-

Purified nuclear receptor ligand-binding domain (LBD) (e.g., LXRα-LBD, Rev-erbα-LBD).

-

Radiolabeled ([³H] or [¹²⁵I]) or fluorescently labeled known ligand for the target receptor.

-

Test compound (clofibric acid).

-

Assay buffer (e.g., phosphate-buffered saline with bovine serum albumin).

-

Scintillation vials and scintillation fluid (for radioligand assays) or microplates suitable for fluorescence detection.

-

Filtration apparatus or scintillation proximity assay (SPA) beads.

Procedure:

-

A constant concentration of the purified nuclear receptor LBD is incubated with a fixed concentration of the labeled ligand.

-

Increasing concentrations of the unlabeled test compound are added to the incubation mixture.

-

The mixture is incubated at an appropriate temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

-

Bound and free labeled ligands are separated. This can be achieved by:

-

Filtration: The mixture is passed through a filter that retains the receptor-ligand complex, and the radioactivity or fluorescence on the filter is measured.

-

Scintillation Proximity Assay (SPA): The receptor is captured on SPA beads that emit light when a radiolabeled ligand is in close proximity.

-

-

The amount of labeled ligand bound to the receptor is quantified at each concentration of the test compound.

-

The data are plotted as the percentage of specific binding versus the log concentration of the test compound.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand) is determined from the resulting dose-response curve.

-

The binding affinity (Ki) of the test compound can be calculated from the IC50 value using the Cheng-Prusoff equation.

Reporter Gene Transactivation Assay

This cell-based assay measures the ability of a compound to activate or inhibit the transcriptional activity of a nuclear receptor.

Materials:

-

Mammalian cell line (e.g., HEK293, HepG2).

-

Expression vector containing the full-length nuclear receptor or its LBD fused to a GAL4 DNA-binding domain.

-

Reporter vector containing a luciferase or β-galactosidase gene under the control of a promoter with response elements for the nuclear receptor of interest (or GAL4 upstream activating sequences for the hybrid assay).

-

Transfection reagent.

-

Cell culture medium and supplements.

-

Test compound (clofibric acid).

-

Lysis buffer and substrate for the reporter enzyme (e.g., luciferin for luciferase).

-

Luminometer or spectrophotometer.

Procedure:

-

Cells are plated in multi-well plates and allowed to attach.

-

Cells are co-transfected with the nuclear receptor expression vector and the reporter vector. A control vector (e.g., expressing Renilla luciferase) is often co-transfected to normalize for transfection efficiency.

-

After an incubation period to allow for protein expression, the cells are treated with various concentrations of the test compound. A known agonist and/or antagonist for the receptor is used as a positive control.

-

The cells are incubated for a further period (typically 18-24 hours) to allow for reporter gene expression.

-

The cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.

-

The reporter activity is normalized to the control vector activity.

-

The results are expressed as fold activation or percent inhibition relative to the vehicle control.

-

Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Signaling Pathway and Experimental Workflow Visualizations

Caption: Putative interaction of fibrates with the LXR signaling pathway.

Caption: Clofibrate's potential influence on the Thyroid Hormone Receptor signaling pathway.

Caption: A generalized workflow for nuclear receptor ligand screening.

Conclusion

While clofibrate's primary mechanism of action is unequivocally mediated through the activation of PPAR-α, the evidence presented in this guide suggests potential, albeit less direct, interactions with other nuclear receptors, including LXR, Rev-erb alpha, and THR. The data for direct binding of clofibric acid to these receptors is currently lacking, and the observed effects may be indirect or species-specific. The insights from studies on the structurally similar compound, fenofibrate, provide valuable leads for future research. A thorough investigation using a comprehensive panel of nuclear receptor binding and transactivation assays is warranted to fully elucidate the off-target profile of clofibrate. Such studies will not only enhance our understanding of its pharmacological actions but also inform the development of more selective and safer next-generation therapeutics for metabolic disorders.

References

Methodological & Application

Clofibride Treatment Protocol for Primary Hepatocytes: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clofibride and its active metabolite, clofibric acid, are well-established peroxisome proliferator-activated receptor alpha (PPARα) agonists. They are instrumental in studying hepatic lipid metabolism and have been used as lipid-lowering agents. In a research setting, treating primary hepatocytes with this compound allows for the investigation of molecular pathways regulating fatty acid oxidation, lipoprotein metabolism, and peroxisome proliferation. These application notes provide a comprehensive guide for the treatment of primary hepatocytes with this compound, including detailed protocols for cell culture, treatment, and subsequent analysis of key metabolic and signaling pathways.

Mechanism of Action

Clofibrate's primary mechanism of action in hepatocytes is the activation of PPARα. Upon ligand binding, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event modulates the transcription of genes involved in lipid metabolism, leading to increased fatty acid uptake and β-oxidation, and a reduction in triglyceride and cholesterol synthesis. In rodents, clofibrate is a potent inducer of peroxisome proliferation; however, this effect is less pronounced in human hepatocytes.

Data Presentation

Table 1: Effects of Clofibric Acid on Gene Expression in Primary Hepatocytes

| Gene | Species | Fold Change | Experimental Details | Reference |

| PPARα Target Genes | ||||

| CYP4A family | Rodent | Upregulated | Microarray analysis after clofibric acid treatment. | |

| L-Fatty Acid Binding Protein (L-FABP) | Rodent & Human | Upregulated | Microarray analysis after clofibric acid treatment. | |

| Genes of cytosolic |

Application Notes and Protocols for a Cell Culture Model of Clofibrate-Induced Hepatotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clofibrate, a fibric acid derivative previously used for the treatment of hypertriglyceridemia, has been associated with hepatotoxicity. Understanding the mechanisms of clofibrate-induced liver injury is crucial for the broader assessment of drug-induced liver injury (DILI). This document provides a detailed cell culture model for investigating the hepatotoxic effects of clofibrate, focusing on key molecular events such as mitochondrial dysfunction, oxidative stress, and apoptosis. The protocols outlined here utilize the human hepatoma cell line, HepG2, a widely used and well-characterized in vitro model for hepatotoxicity studies. While primary human hepatocytes are the gold standard, HepG2 cells offer advantages in terms of availability, reproducibility, and ease of culture, making them suitable for initial screening and mechanistic studies.

Key Mechanisms of Clofibrate Hepatotoxicity

Clofibrate's hepatotoxic effects are thought to be mediated primarily through the activation of the peroxisome proliferator-activated receptor alpha (PPARα). This activation leads to a cascade of events including:

-

Mitochondrial Dysfunction: Clofibrate can impair mitochondrial function, leading to a collapse of the mitochondrial membrane potential (ΔΨm). This disruption of mitochondrial integrity is a critical event in the initiation of cell death pathways.

-

Oxidative Stress: The impairment of mitochondrial function can lead to an increase in the production of reactive oxygen species (ROS). Elevated ROS levels can cause damage to cellular components, including lipids, proteins, and DNA, contributing to cytotoxicity.

-

Apoptosis: Clofibrate has been shown to induce apoptosis, or programmed cell death, in hepatoma cells. This process is characterized by the activation of a cascade of enzymes called caspases, which execute the dismantling of the cell.

Experimental Workflow

The following diagram illustrates the overall workflow for assessing clofibrate-induced hepatotoxicity in a cell culture model.

Protocols

HepG2 Cell Culture and Treatment

-

Cell Line: Human hepatoma HepG2 cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Passage cells every 2-3 days when they reach 80-90% confluency.

-

Clofibrate Preparation: Prepare a 100 mM stock solution of clofibrate in dimethyl sulfoxide (DMSO). Further dilute in culture medium to achieve final working concentrations (e.g., 0.1, 0.3, 0.5, 1.0 mM). Ensure the final DMSO concentration in the culture medium does not exceed 0.1%.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Procedure:

-

Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.

-

Treat the cells with various concentrations of clofibrate for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Mitochondrial Membrane Potential (ΔΨm) Assay

This assay detects changes in the mitochondrial membrane potential, an early indicator of apoptosis. Dyes such as JC-1 or TMRE can be used.

-

Procedure (using JC-1):

-

Seed and treat HepG2 cells as described for the MTT assay.

-

After treatment, remove the culture medium and wash the cells with PBS.

-

Add JC-1 staining solution (typically 1-10 µg/mL in culture medium) to each well and incubate for 15-30 minutes at 37°C.

-

Wash the cells with PBS.

-

Measure the fluorescence intensity at two wavelengths: ~590 nm (red, J-aggregates in healthy mitochondria) and ~530 nm (green, JC-1 monomers in apoptotic cells with low ΔΨm).

-

A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

-

Reactive Oxygen Species (ROS) Detection Assay

This assay measures the intracellular accumulation of ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA).

-

**Procedure

Application Notes and Protocols for Inducing Peroxisome Proliferation In Vitro Using Clofibrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clofibrate, a well-characterized hypolipidemic agent, is a classic inducer of peroxisome proliferation in rodents, both in vivo and in vitro. Its mechanism of action is primarily mediated through the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1][2] Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This leads to the upregulation of genes involved in fatty acid uptake and catabolism, including those encoding for peroxisomal β-oxidation enzymes.[3] Consequently, this transcriptional activation results in an increase in the number and size of peroxisomes, a phenomenon known as peroxisome proliferation.

These application notes provide detailed protocols for researchers to induce and quantify peroxisome proliferation in vitro using clofibrate, a valuable tool for studying lipid metabolism, peroxisome biogenesis, and the toxicological assessment of xenobiotics.

Data Presentation

The following tables summarize the quantitative effects of clofibrate and its active metabolite, clofibric acid, on markers of peroxisome proliferation in primary rat hepatocytes.

Table 1: Effect of Clofibrate/Clofibric Acid on Peroxisomal Enzyme Activity in Primary Rat Hepatocytes

| Compound | Concentration (mM) | Treatment Duration (hours) | Enzyme | Fold Increase vs. Control | Reference |

| Clofibrate | 0.2 | 48 | Carnitine Acetyltransferase | Up to 15-fold | [4] |

| Clofibric Acid | 0.5 | 72 | Acyl-CoA Oxidase | Markedly Increased | [5] |

| Clofibric Acid | 0.5 | 72 | Enoyl-CoA Hydratase | Markedly Increased | |

| Clofibric Acid | 0.5 | 72 | 3-ketoacyl-CoA Thiolase | Markedly Increased | |

| Clofibric Acid | 0.5 | 72 | Catalase | Slightly Affected | |

| Clofibric Acid | 0.4 | 44 | Acyl-CoA Oxidase | Lower than Nafenopin | |

| Clofibric Acid | - | - | Peroxisomal β-oxidation | 5- to 8-fold stimulation | |

| Clofibric Acid (CPIB) | 1.0 | 72 | Fatty Acyl-CoA Oxidase (FACO) | 58.6-fold | |

| Clofibric Acid (CPIB) | 1.0 | 72 | Laurate Hydroxylase (LH) | 9.8-fold |

Table 2: Effect of Clofibrate on Peroxisomal Acyl-CoA Ligase Activity

| Treatment | Enzyme | Fold Increase vs. Control | Reference |

| 2-week 0.5% Clofibrate Diet (in vivo) | Peroxisomal Palmitoyl-CoA Ligase | 4.4-fold | |

| 2-week 0.5% Clofibrate Diet (in vivo) | Peroxisomal Lignoceroyl-CoA Ligase | 4.0-fold |

Signaling Pathway

The primary signaling pathway activated by clofibrate to induce peroxisome proliferation is the PPARα pathway.

Caption: Clofibrate activates the PPARα signaling pathway to induce peroxisome proliferation.

Experimental Protocols

Experimental Workflow

The following diagram outlines the general workflow for studying clofibrate-induced peroxisome proliferation in vitro.

Caption: General workflow for in vitro analysis of clofibrate-induced peroxisome proliferation.

Protocol 1: Induction of Peroxisome Proliferation in Primary Rat Hepatocytes

This protocol describes the treatment of primary rat hepatocytes with clofibrate to induce peroxisome proliferation.

Materials:

-

Primary rat hepatocytes

-

Collagen-coated culture plates

-

Hepatocyte culture medium (e.g., Williams' Medium E with supplements)

-

Clofibrate (or Clofibric Acid) stock solution (dissolved in a suitable solvent like DMSO)

-

Vehicle control (e.g., DMSO)

Procedure:

-

Cell Seeding: Plate primary rat hepatocytes on collagen-coated culture plates at a suitable density and allow them to attach for 24 hours in a humidified incubator at 37°C and 5% CO₂.

-

Clofibrate Treatment:

-

Prepare a series of clofibrate dilutions in hepatocyte culture medium to achieve final concentrations ranging from 0.1 mM to 2 mM.

-

Include a vehicle control group treated with the same concentration of the solvent used for the clofibrate stock.

-

Remove the attachment medium from the cells and replace it with the medium containing the different concentrations of clofibrate or the vehicle control.

-

-

Incubation: Incubate the cells for a desired period, typically 24, 48, or 72 hours. A time-course experiment is recommended to determine the optimal treatment duration.

-

Harvesting: After the incubation period, harvest the cells for downstream analysis. The harvesting method will depend on the subsequent assay (e.g., cell lysis for enzyme assays, fixation for immunofluorescence).

Protocol 2: Quantification of Peroxisome Proliferation

This spectrophotometric assay measures the activity of catalase, a key peroxisomal enzyme.

Materials:

-

Cell lysate from control and clofibrate-treated hepatocytes

-

Phosphate buffer (50 mM, pH 7.0)

-

Hydrogen peroxide (H₂O₂) solution (30 mM in phosphate buffer)

-

Spectrophotometer capable of reading absorbance at 240 nm

Procedure:

-

Cell Lysis: Lyse the harvested cells using a suitable lysis buffer (e.g., buffer containing a non-ionic detergent like Triton X-100) on ice. Centrifuge the lysate to remove cellular debris.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., Bradford or BCA assay) to normalize the catalase activity.

-

Assay Reaction:

-

In a UV-transparent cuvette, add phosphate buffer and an appropriate amount of cell lysate.

-

Initiate the reaction by adding the H₂O₂ solution.

-